2,2-Difluoro-1-phenyl-butane-1,3-dione
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Overview
Description
2,2-Difluoro-1-phenyl-butane-1,3-dione is an organic compound with the molecular formula C10H8F2O2. It is a fluorinated β-diketone, characterized by the presence of two fluorine atoms and a phenyl group attached to a butane-1,3-dione backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2-Difluoro-1-phenyl-butane-1,3-dione can be synthesized through the reaction of acetophenone with methyl-difluoroacetate . The reaction typically involves the use of a base, such as sodium hydride, in an aprotic solvent like tetrahydrofuran (THF). The reaction proceeds under reflux conditions, leading to the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-1-phenyl-butane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone to corresponding alcohols or hydrocarbons.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or alkyl halides are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or hydrocarbons.
Scientific Research Applications
2,2-Difluoro-1-phenyl-butane-1,3-dione has several scientific research applications, including:
Biology: The compound’s derivatives are explored for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential use in drug development, particularly in designing fluorinated pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-1-phenyl-butane-1,3-dione involves its interaction with specific molecular targets and pathways. As a fluorinated β-diketone, it can chelate metal ions, forming stable complexes. These complexes can influence various biochemical pathways, depending on the metal ion involved and the specific biological context .
Comparison with Similar Compounds
Similar Compounds
4,4-Difluoro-1-phenyl-1,3-butanedione: Another fluorinated β-diketone with similar properties and applications.
2,2,3,3-Tetrafluoro-1,4-butanediol: A fluorinated diol used in the synthesis of polyurethanes and other advanced materials.
2,2-Difluoro-1,3-benzodioxole: A fluorinated heterocyclic compound with applications in organic synthesis and materials science.
Uniqueness
2,2-Difluoro-1-phenyl-butane-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and stability. The presence of both fluorine atoms and a phenyl group enhances its ability to form stable metal complexes and participate in various chemical reactions, making it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
2,2-difluoro-1-phenylbutane-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2O2/c1-7(13)10(11,12)9(14)8-5-3-2-4-6-8/h2-6H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAMPPWBGPVMCLP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(=O)C1=CC=CC=C1)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90564085 |
Source
|
Record name | 2,2-Difluoro-1-phenylbutane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90564085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133860-73-8 |
Source
|
Record name | 2,2-Difluoro-1-phenylbutane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90564085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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